methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, including cyclization, alkylation, and esterification reactions. The starting materials often include substituted anilines, isothiocyanates, and ethyl chloroformate. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- Methyl 4-(dimethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- Ethyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the diethylamino group contributes to its biological activity.
Properties
Molecular Formula |
C18H21F3N4O3S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C18H21F3N4O3S/c1-5-24(6-2)15-22-17(14(26)27-4,18(19,20)21)23-16-25(15)12-9-8-11(28-7-3)10-13(12)29-16/h8-10H,5-7H2,1-4H3 |
InChI Key |
MBPYOCAPWGDHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(N=C2N1C3=C(S2)C=C(C=C3)OCC)(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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